molecular formula C20H20N2O3 B5135475 N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B5135475
M. Wt: 336.4 g/mol
InChI Key: MVVAFKWMYNZETK-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as compound X, is a chemical compound that has shown potential for use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In Alzheimer's disease research, N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been shown to inhibit the aggregation of amyloid beta protein by binding to its hydrophobic pockets. In Parkinson's disease research, N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of histone deacetylases, inhibition of amyloid beta protein aggregation, and activation of the Nrf2/ARE pathway. These effects have been observed in various cell lines and animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X in lab experiments is its ability to inhibit the activity of histone deacetylases, which makes it a potential candidate for epigenetic studies. Another advantage is its ability to inhibit the aggregation of amyloid beta protein, which makes it a potential candidate for Alzheimer's disease research. However, one of the limitations of using N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X. One direction is to study its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and pathways. Additionally, future research could focus on improving the solubility and bioavailability of N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X, which could enhance its potential as a therapeutic agent.
In conclusion, N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X is a promising chemical N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide that has shown potential for use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

Compound X can be synthesized using various methods. One of the most common methods is the reaction between 4-sec-butylphenylamine and 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X as a white solid, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

Compound X has been used in various scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In Alzheimer's disease research, N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of the disease. In Parkinson's disease research, N-(4-sec-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-13(2)14-8-10-15(11-9-14)21-18(23)12-22-19(24)16-6-4-5-7-17(16)20(22)25/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVAFKWMYNZETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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